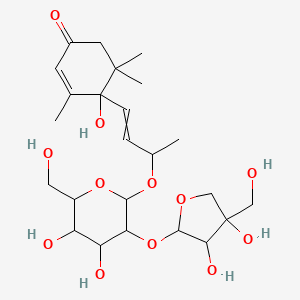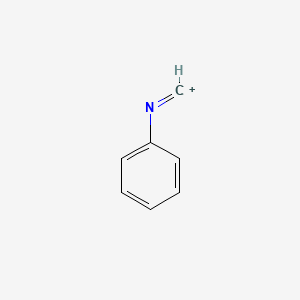
Benzenaminium, N-methylidyne-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenaminium, N-methylidyne- is an organic compound with the molecular formula C7H6N It is a derivative of benzenaminium, where the nitrogen atom is bonded to a methylidyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenaminium, N-methylidyne- can be synthesized through the reaction of benzenaminium salts with methylating agents. One common method involves the use of oxyacetic acid derivatives via oxytrimethinium salts as intermediates. The reaction typically occurs under Vilsmeier-Haack conditions in the presence of triethylamine in acetonitrile at reflux .
Industrial Production Methods
Industrial production of benzenaminium, N-methylidyne- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, N-methylidyne- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert benzenaminium, N-methylidyne- into other amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylidyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenaminium derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.
Scientific Research Applications
Benzenaminium, N-methylidyne- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of benzenaminium, N-methylidyne- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity and behavior .
Comparison with Similar Compounds
Benzenaminium, N-methylidyne- can be compared with other similar compounds, such as:
Aniline derivatives: These compounds have similar structures but differ in the functional groups attached to the nitrogen atom.
N-methyl amines: These compounds also contain a methyl group bonded to the nitrogen atom but may have different aromatic or aliphatic substituents.
The uniqueness of benzenaminium, N-methylidyne- lies in its specific chemical structure and reactivity, which make it suitable for a variety of applications in research and industry .
Properties
CAS No. |
102397-36-4 |
|---|---|
Molecular Formula |
C7H6N+ |
Molecular Weight |
104.13 g/mol |
IUPAC Name |
N-phenylmethanimine |
InChI |
InChI=1S/C7H6N/c1-8-7-5-3-2-4-6-7/h1-6H/q+1 |
InChI Key |
SQJVPMNTLGHXJL-UHFFFAOYSA-N |
Canonical SMILES |
[CH+]=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


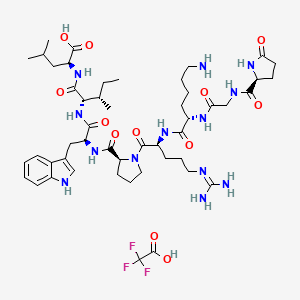

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

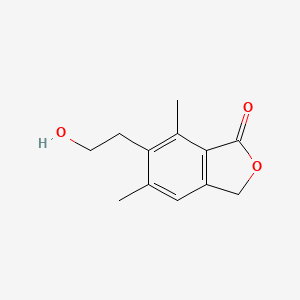

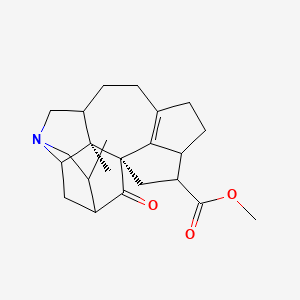
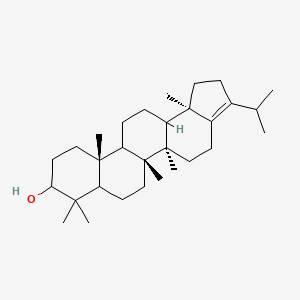

![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
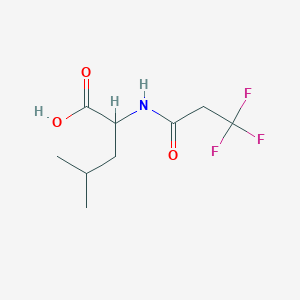
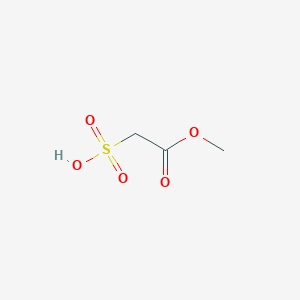
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
